1,4-Diethoxybenzene

Environmental Fate Biodegradation Wastewater Treatment

Procure 1,4-Diethoxybenzene for its unique ethoxy-substituted properties. Essential monomer for co-pillar[6]arenes and host-guest chemistry; its distinct ferroelastic twinning is ideal for organic solid-state materials. Valued in fragrance for its strong anise-like aroma. Its anomalous hydrophobicity and faster biodegradation are critical for accurate environmental modeling. Avoid generic substitutes.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 122-95-2
Cat. No. B087031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethoxybenzene
CAS122-95-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC
InChIInChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3
InChIKeyVWGNFIQXBYRDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethoxybenzene (CAS 122-95-2) Product Overview for Industrial and Research Procurement


1,4-Diethoxybenzene (C10H14O2, MW 166.22), also known as hydroquinone diethyl ether, is a para-dialkoxybenzene derivative characterized as a white crystalline solid with a melting point of 69-72 °C and boiling point of 246 °C . It is sparingly soluble in water but exhibits high solubility in organic solvents, with an estimated logP of 3.16, reflecting its strong hydrophobic nature [1]. This compound serves as a versatile building block in organic synthesis, with established applications spanning polymer chemistry, supramolecular macrocycle construction, and fragrance formulation .

Why 1,4-Diethoxybenzene (CAS 122-95-2) Cannot Be Interchanged with Other p-Dialkoxybenzenes


Within the p-dialkoxybenzene class, seemingly minor variations in the alkyl chain length from methoxy to ethoxy to propoxy fundamentally alter critical physicochemical parameters, including hydrophobicity, biodegradation kinetics, and supramolecular assembly behavior. Generic substitution without empirical validation introduces significant technical risk. 1,4-Diethoxybenzene, specifically, exhibits an anomalous hydrophobic profile relative to both its lower (methoxy) and higher (propoxy) homologs [1]. It also demonstrates a markedly higher rate of enzymatic degradation compared to 1,4-dimethoxybenzene in environmental systems [2], and its distinct macrocyclization behavior is essential for synthesizing specific co-pillararene architectures [3].

Quantitative Differentiation Evidence for 1,4-Diethoxybenzene (CAS 122-95-2) Against Analogs


Higher Biodegradation Rate Compared to 1,4-Dimethoxybenzene

In whole-cell biotransformation assays using Rhodococcus sp. strain DEOB100 and Gordonia sp. strain DEOB200, 1,4-diethoxybenzene exhibited a significantly faster initial degradation rate than 1,4-dimethoxybenzene [1]. The measured rate of transformation for 1,4-diethoxybenzene was 11.1 nmol min⁻¹ mg⁻¹ protein by strain DEOB100 and 3.9 nmol min⁻¹ mg⁻¹ protein by strain DEOB200. In contrast, 1,4-dimethoxybenzene was degraded at rates of only 1.6 and 2.6 nmol min⁻¹ mg⁻¹ protein by the same strains, respectively [1].

Environmental Fate Biodegradation Wastewater Treatment

Anomalous Hydrophobicity Profile Among p-Dialkoxybenzenes

A systematic structure-activity relationship study of dialkoxybenzene environmental fate properties revealed a significant anomaly for 1,4-diethoxybenzene [1]. While the octanol-water partition coefficient (log K_ow), a key measure of hydrophobicity, generally scales inversely with molar volume for this compound class, 1,4-diethoxybenzene deviates from this trend [1]. It was found to be more hydrophobic than expected, exceeding the log K_ow values of the larger diallyloxy- and dipropoxybenzene congeners [1].

Physicochemical Characterization QSAR Environmental Partitioning

Required Monomer for Co-Pillar[6]arene Synthesis

The synthesis of mixed-substituent pillararenes requires the specific reactivity and steric profile of 1,4-diethoxybenzene. In a detailed study on pillararene formation, incorporation experiments using methoxy- and ethoxy-functionalized pillar[5]arenes reacted respectively with 1,4-diethoxy- and 1,4-dimethoxybenzene led to the formation of the corresponding co-pillar[6]arene derivatives, specifically PMe[5]Et[1] and PEt[5]Me[1] [1]. The ethoxy group's size directly influences the macrocycle's cavity dimensions and host-guest properties.

Supramolecular Chemistry Macrocycle Synthesis Host-Guest Chemistry

Crystal Twinning Deformation with Potential for Mechanical Damping

Single-crystal X-ray diffraction studies have identified that 1,4-diethoxybenzene exhibits ferroelastic twinning deformation [1]. The dissipated energy and critical stress associated with this twinning deformation suggest that 1,4-diethoxybenzene crystals could be developed for applications in mechanical damping and soft robotics [2]. This mechanical behavior is a direct consequence of its specific crystal packing, which is distinct from its homologs.

Crystal Engineering Material Science Mechanical Properties

Validated Application Scenarios for 1,4-Diethoxybenzene (CAS 122-95-2) Based on Quantitative Evidence


Synthesis of Ethoxy-Functionalized Pillar[n]arenes

As demonstrated in Section 3, 1,4-diethoxybenzene is the essential monomer for the construction of ethoxy-substituted pillararene macrocycles, including the targeted synthesis of co-pillar[6]arenes like PEt[5]Me[1] [1]. Researchers focused on host-guest chemistry, molecular recognition, and stimuli-responsive materials should source high-purity 1,4-diethoxybenzene to ensure reproducible macrocyclization yields and predictable cavity properties, which are not achievable with methoxy or propoxy analogs.

Environmental Fate Modeling for Dialkoxybenzene-based Agrochemicals

For formulators and environmental chemists working with dialkoxybenzene derivatives, the anomalous hydrophobicity and distinct biodegradation rate of 1,4-diethoxybenzene are non-negotiable data points [1][2]. Using 1,4-dimethoxybenzene or 1,4-dipropoxybenzene as a surrogate in environmental persistence or mobility models will yield inaccurate predictions. Accurate risk assessment requires empirical data specific to the ethoxy congener.

Organic Crystal Engineering for Ferroelastic Materials

The unique ferroelastic twinning behavior of 1,4-diethoxybenzene crystals, as detailed in Section 3, positions this compound as a candidate building block for organic solid-state materials with mechanical damping or actuation capabilities [3][4]. Procurement of 1,4-diethoxybenzene for this application is justified by its demonstrated crystal mechanical properties, which are not shared by other p-dialkoxybenzenes.

Precursor in Fragrance and Flavor Formulations

1,4-Diethoxybenzene is a known intermediate and modifier in fragrance compositions, valued for its strong anise-like aroma [5]. Its specific organoleptic profile and hydrophobicity differentiate it from the sweeter, floral odor of 1,4-dimethoxybenzene and the more subtle scent of longer-chain homologs, making it a direct choice for perfumers seeking a pronounced anise note.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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